

Topic: Lipophilicity Analysis of 1-Substituted 1,2,3-Triazole Systems

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1H-1,2,3-triazol-1-yl)aniline

Cat. No.: B094173

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Triazole Scaffold and the Primacy of Lipophilicity in Drug Design

The 1,2,3-triazole ring system has emerged as a privileged scaffold in medicinal chemistry, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".^{[1][2]} This reaction's efficiency and high regioselectivity have enabled the synthesis of vast libraries of novel compounds. Molecules incorporating the 1,2,3-triazole moiety exhibit a wide spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties.^[3] The triazole ring is often considered a bioisostere of the amide bond; it is metabolically stable and capable of forming hydrogen bonds and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.^{[3][4]}

However, the biological activity of any potential drug candidate is inextricably linked to its physicochemical properties. Among the most critical of these is lipophilicity—literally, its "fat-loving" nature.^[5] Lipophilicity governs a molecule's behavior in a biological system, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).^[6] A compound must possess sufficient lipophilicity to traverse lipid-rich biological membranes, such as the gastrointestinal tract and the blood-brain barrier.^{[5][7]} Conversely, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, high plasma protein binding, and off-target toxicity.^{[7][8]}

This guide provides a comprehensive technical overview of the methodologies used to analyze the lipophilicity of 1-substituted 1,2,3-triazole systems. We will delve into the causality behind experimental choices, provide detailed protocols for both traditional and high-throughput methods, explore the utility of computational models, and synthesize these concepts to understand the critical structure-lipophilicity relationships that guide modern drug design.

Theoretical Framework: Quantifying Lipophilicity

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

- LogP is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6] $\text{LogP} = \log([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{water}})$
- LogD is the partition ratio for an ionizable compound at a specific pH. It accounts for all species (ionized and non-ionized) and is therefore more physiologically relevant for compounds with acidic or basic functional groups.[9][10]

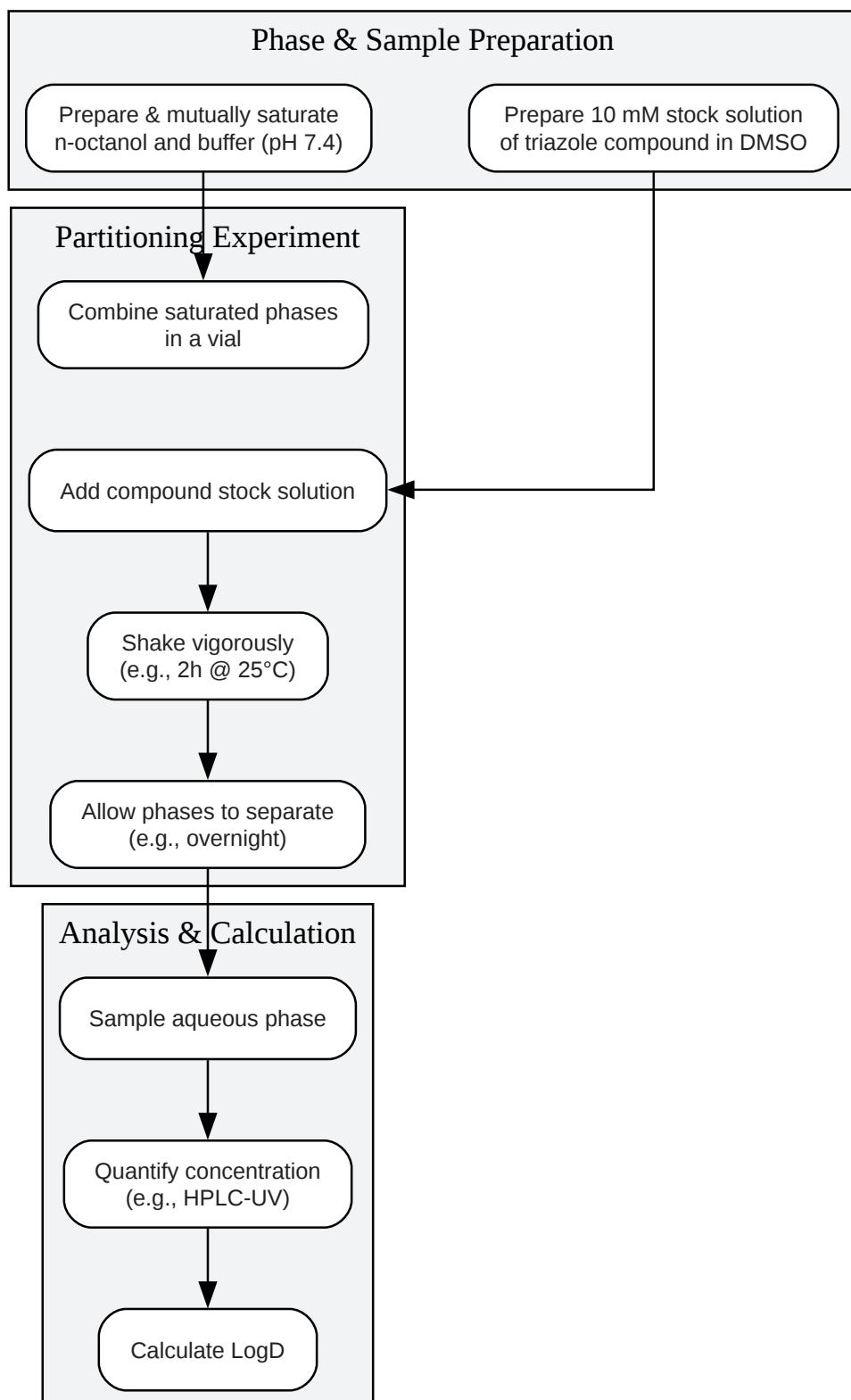
The "Rule of Five," a well-known guideline for oral bioavailability, suggests that a drug candidate should ideally have a logP value not exceeding 5.[7][9] While this rule has been challenged, it remains a valuable benchmark in early-stage drug discovery. Optimizing lipophilicity to a range of logP between 0 and 3 is often correlated with good bioavailability.[8]

Experimental Determination of Lipophilicity

Experimental measurement is essential for validating computational predictions and accurately characterizing novel compounds. The choice of method often represents a trade-off between accuracy, throughput, and resource requirements.

The Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most reliable technique for directly measuring logP/logD values.[9][11] Its trustworthiness stems from its direct measurement of the compound's partitioning between two immiscible phases.


Causality of Protocol Choices:

- Pre-saturation: The n-octanol and aqueous buffer are pre-saturated with each other to ensure that the volume of each phase does not change during the experiment, which would alter the concentration and lead to inaccurate results.[12]
- Equilibration Time: Sufficient time for shaking (to facilitate partitioning) and settling (for complete phase separation) is critical to ensure the system has reached thermodynamic equilibrium.[11]
- Concentration Analysis: Analyzing the compound's concentration in the aqueous phase is often preferred, especially for highly lipophilic compounds, as it avoids potential issues with solubility and measurement in the viscous octanol phase.[12]

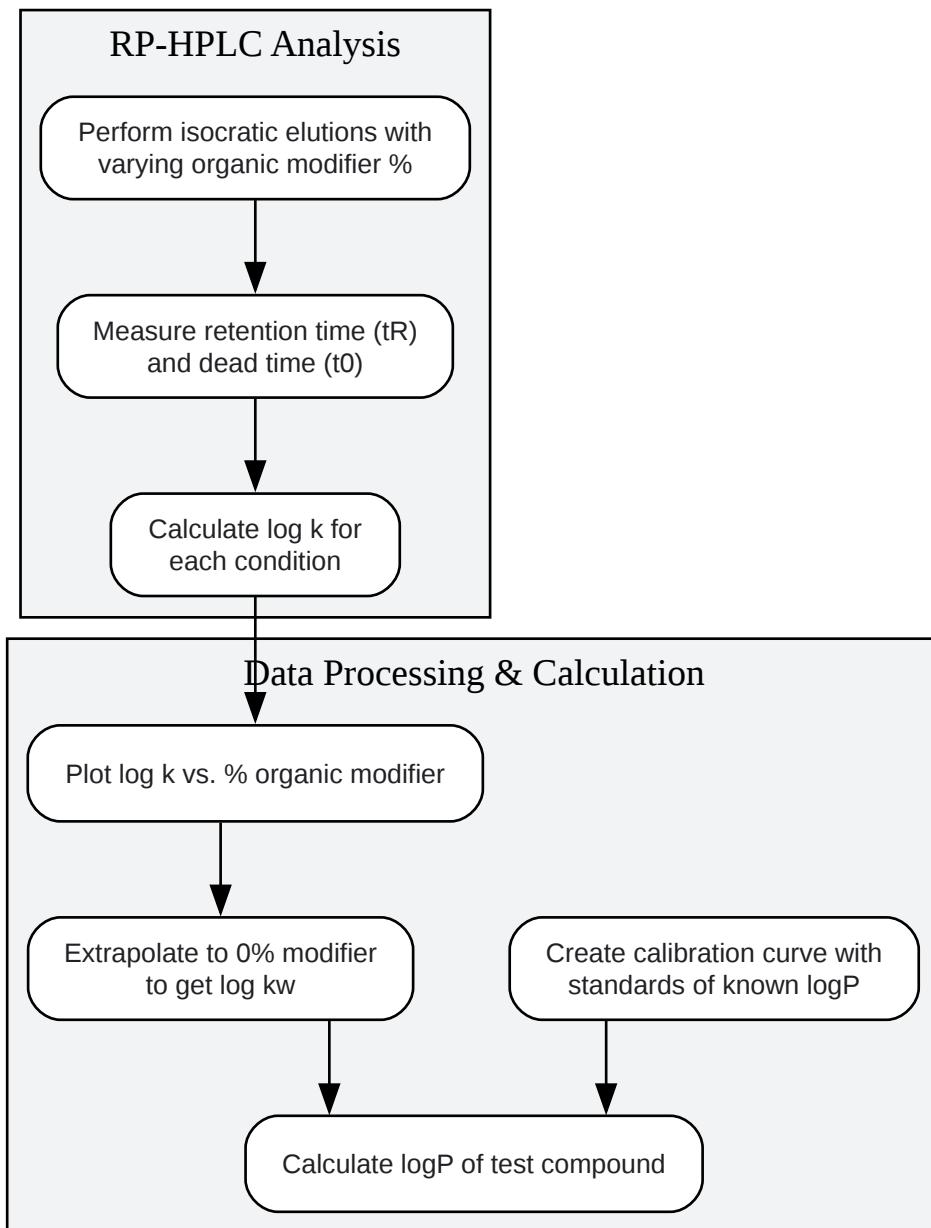
Step-by-Step Protocol: Shake-Flask LogD_{7.4} Determination

- Phase Preparation: Prepare a suitable aqueous buffer (e.g., 0.01 M phosphate buffer, pH 7.4). Mix equal volumes of n-octanol and the buffer in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[9]
- Stock Solution: Prepare a 10 mM stock solution of the 1-substituted 1,2,3-triazole test compound in a suitable solvent like DMSO.[10]
- Partitioning: In a vial, combine the pre-saturated n-octanol and pre-saturated buffer. The volume ratio can be adjusted based on the expected lipophilicity (e.g., 1:1 for expected logD near 0; higher octanol volume for expected high logD).[12]
- Compound Addition: Add a small aliquot of the compound stock solution to the biphasic system. The final concentration should be low enough to prevent aggregation but high enough for accurate quantification.
- Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours at 600 rpm) to allow the compound to partition between the phases.[11]
- Phase Separation: Allow the mixture to stand undisturbed overnight (approx. 16 hours) or centrifuge at low speed to ensure complete separation of the octanol and aqueous layers. [11]

- Sampling & Analysis: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS/MS). The initial total amount of compound added is also determined.
- Calculation: Calculate the LogD using the measured concentrations.

[Click to download full resolution via product page](#)*Shake-Flask LogD Determination Workflow.*

Chromatographic Methods: High-Throughput Alternatives


For screening larger numbers of compounds, chromatographic methods are indispensable. They are faster, consume less material, and are less sensitive to impurities than the shake-flask method.[\[13\]](#)[\[14\]](#) These techniques rely on the principle that a compound's retention in a reversed-phase system (polar mobile phase, non-polar stationary phase) is proportional to its lipophilicity.

In RP-HPLC, the logarithm of the capacity factor ($\log k$) is linearly correlated with $\log P$. The capacity factor is determined from the retention time of the analyte (t_R) and the column dead time (t_0).

Step-by-Step Protocol: RP-HPLC $\log P$ Determination

- **System Setup:** Use a C18 column with a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.[\[15\]](#)
- **Isocratic Elution:** Perform a series of isocratic elutions with varying concentrations of the organic modifier (e.g., 40%, 50%, 60%, 70% methanol in water).
- **Injection & Data Acquisition:** For each mobile phase composition, inject the test compound and a void volume marker (e.g., uracil) to determine t_R and t_0 , respectively.
- **Calculate $\log k$:** For each run, calculate the capacity factor $k = (t_R - t_0) / t_0$, and then determine its logarithm, $\log k$.
- **Extrapolation:** Plot the $\log k$ values against the percentage of organic modifier in the mobile phase. A linear relationship should be observed. Extrapolate this line to 100% aqueous phase (0% organic modifier). The y-intercept is the chromatographic hydrophobicity index, $\log k_w$.[\[16\]](#)
- **Calibration:** To convert $\log k_w$ to $\log P$, create a calibration curve by running a set of standard compounds with known $\log P$ values under the same conditions. Plot their experimental $\log k_w$ against their known $\log P$ values.

- Final Determination: Use the calibration curve equation to calculate the logP of the test compound from its measured log k_w .

[Click to download full resolution via product page](#)

RP-HPLC logP Determination Workflow.

RP-TLC offers a simpler, parallel-processing alternative to HPLC. Here, the lipophilicity is determined from the retardation factor (R_f), which is converted to an R_M value.

Step-by-Step Protocol: RP-TLC logP Determination

- Plate Preparation: Use RP-TLC plates (e.g., RP-18 F_{254S}). Spot dilute solutions of the test compounds and standards onto the plate.
- Mobile Phase: Prepare a series of mobile phases with varying volume ratios of an organic solvent (e.g., acetone) and an aqueous buffer (e.g., TRIS buffer).[3][17]
- Development: Develop the plates in a chromatography tank saturated with the vapor of the chosen mobile phase.
- Visualization & R_f Calculation: After development, visualize the spots (e.g., under UV light) and measure the distance traveled by the solvent front and each spot. Calculate the R_f value for each compound in each mobile phase.
- R_M Calculation: Convert each R_f value to an R_M value using the formula: $R_M = \log((1/R_f) - 1)$.[18]
- Extrapolation: For each compound, plot the R_M values against the concentration of the organic solvent. Extrapolate the resulting line to 0% organic solvent to obtain the R_{M0} value, which is a relative measure of lipophilicity.[17][19]
- Calibration & logP_TLC Determination: As with HPLC, run standards with known logP values to create a calibration curve (logP vs. R_{M0}). Use this curve to convert the R_{M0} value of the test compounds into an experimental logP_TLC value.[3][17]

Computational Prediction of Lipophilicity

In silico methods provide an invaluable tool for the rapid estimation of logP for large virtual libraries of compounds, guiding synthesis efforts toward molecules with desirable properties. These methods are broadly categorized based on their underlying algorithms.[18]

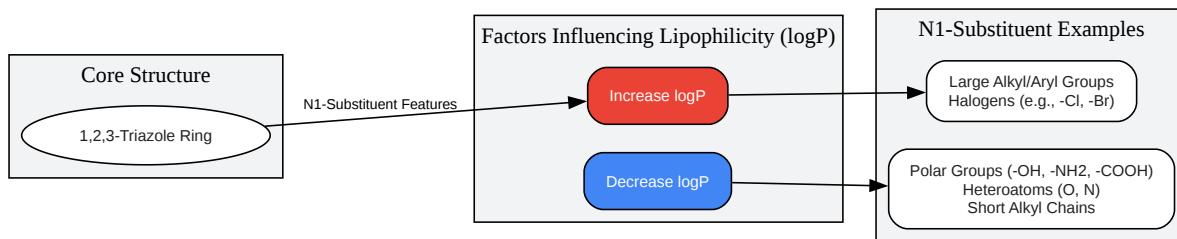
- Atomic/Fragment-based Methods: These are the most common types. They dissect a molecule into its constituent atoms or fragments and sum their contributions to lipophilicity, applying correction factors for intramolecular interactions. Examples include ALOGP, MLOGP, and XLOGP.[17][20]

- **Topological Methods:** These methods use molecular descriptors derived from the 2D graph of the molecule to correlate with lipophilicity.[20]
- **Hybrid Methods:** These combine features of fragment-based and topological approaches.

It is crucial to recognize that different algorithms can yield significantly different logP values for the same molecule.[17][21] This variability underscores the necessity of experimental validation. Computational tools should be used for screening and prioritization, not as a substitute for empirical measurement.

Table 1: Comparison of Predicted logP Values for Hypothetical 1-Substituted 1,2,3-Triazoles

N1-Substituent	Structure	ALOGP	XLOGP3	MLOGP
Methyl		0.25	0.40	0.55
Benzyl		1.80	2.15	1.95
4-Chlorobenzyl		2.55	2.90	2.70
4-Methoxybenzyl		1.75	2.05	1.85
Allyl		0.80	0.95	1.05


Note: These values are illustrative, based on typical algorithm behaviors, and serve to highlight the variance between different computational models.[22][23]

Structure-Lipophilicity Relationships (SLR) in 1-Substituted 1,2,3-Triazoles

The substituent at the N1 position of the 1,2,3-triazole ring is the primary modulator of the molecule's overall lipophilicity. Understanding how different structural features of this

substituent impact logP is fundamental to rational drug design.

- **Size and Hydrocarbon Content:** The most straightforward relationship is with size and non-polar surface area. Larger alkyl or aryl groups increase lipophilicity. For instance, a benzyl substituent will impart significantly more lipophilicity than a methyl group.
- **Aromatic Substituents:** For N1-arylmethyl substituents, the electronics of the aromatic ring play a key role.
 - **Electron-withdrawing, Lipophilic Groups:** Halogens like chlorine increase lipophilicity due to their hydrophobic nature. A p-chlorobenzyl substituent consistently increases the logP value compared to an unsubstituted benzyl group.[\[21\]](#)
 - **Electron-withdrawing, Polar Groups:** Groups like cyano (-CN) or nitro (-NO₂) are polar and can engage in hydrogen bonding, thereby decreasing lipophilicity despite being electron-withdrawing.[\[21\]](#)
 - **Electron-donating Groups:** Polar electron-donating groups like methoxy (-OCH₃) or hydroxyl (-OH) generally decrease lipophilicity by increasing the molecule's polarity and hydrogen bonding capacity.
- **Polar Functional Groups:** The introduction of heteroatoms (O, N) or polar functionalities (amides, sulfonamides, alcohols) into the N1-substituent will almost always decrease lipophilicity. An allyl substituent, for example, is less lipophilic than an aromatic ring of similar size.[\[24\]](#)
- **Positional Isomerism:** The position of a substituent on an aromatic ring can also have a subtle but measurable effect on lipophilicity. Studies on aniline-triazole systems have shown that para-substituted compounds can exhibit lower logP values than their ortho- or meta- counterparts, potentially due to differences in intramolecular interactions and crystal packing.[\[3\]](#)[\[4\]](#)


[Click to download full resolution via product page](#)

Key Factors Modulating Triazole Lipophilicity.

An Integrated Strategy for Lipophilicity Analysis

For an efficient drug discovery campaign, a multi-tiered approach that leverages the strengths of both computational and experimental methods is recommended. This self-validating system ensures that resources are focused on the most promising candidates.

- **In Silico Screening:** Begin with a large virtual library of 1-substituted 1,2,3-triazoles. Use multiple computational algorithms to predict logP values. Prioritize compounds that fall within the desired lipophilicity range (e.g., $0 < \text{logP} < 4$).
- **High-Throughput Experimental Screening:** Synthesize a focused subset of the prioritized compounds. Use a rapid, resource-sparing method like RP-HPLC or RP-TLC to obtain experimental lipophilicity data. This step serves to validate or invalidate the computational models for your specific chemical space.
- **Refined Modeling (Optional):** Use the experimental data to build a targeted Quantitative Structure-Property Relationship (QSPR) model, which may offer better predictive power for your compound series than generic models.^[20]
- **Definitive Characterization:** For key compounds that are advancing to further biological testing, perform a definitive logD measurement using the gold-standard shake-flask method. This provides a highly accurate value for critical decision-making.

[Click to download full resolution via product page](#)

Integrated Lipophilicity Analysis Workflow.

Conclusion

The analysis of lipophilicity is a cornerstone of modern medicinal chemistry. For scaffolds as versatile as 1-substituted 1,2,3-triazoles, a robust understanding and application of these analytical techniques are paramount. By judiciously combining the predictive power of *in silico*

models with the empirical accuracy of experimental methods—from high-throughput chromatographic screens to the definitive shake-flask determination—researchers can rationally design molecules with optimized pharmacokinetic profiles. This integrated approach not only enhances the efficiency of the drug discovery process but also significantly increases the probability of identifying safe and effective therapeutic agents.

References

- OMICS International. (n.d.). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. *Journal of Pharmacokinetics & Experimental Therapeutics*. [Link]
- OMICS International. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. *Journal of Pharmaceutical Sciences & Emerging Drugs*. [Link]
- Pilarczyk, A., Kocik, M., Bałk, A., & Malarz, K. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. *Pharmaceutics*, 17(11), 1476. [Link]
- Morak-Młodawska, B., Pluta, K., & Jeleń, M. (2020). Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. *Molecules*, 25(14), 3291. [Link]
- Enamine. (2024). LogP / LogD shake-flask method. *protocols.io*. [Link]
- Valko, K. (2016). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. *Methods in Molecular Biology*, 1425, 289-305. [Link]
- Rajan, Y. C., Kumar, P. S., & Reddy, B. S. R. (2017). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. *Oriental Journal of Chemistry*, 33(6), 3077-3083. [Link]
- P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. *AZoLifeSciences*. [Link]
- Pilarczyk, A., Kocik, M., Bałk, A., & Malarz, K. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. *PMC*. [Link]
- Morak-Młodawska, B., & Jeleń, M. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. *ProQuest*. [Link]
- Totobenazara, J., & Burke, A. J. (2015). New click-chemistry methods for 1,2,3-triazoles synthesis: recent advances and applications. *Tetrahedron Letters*, 56(22), 2853-2859. [Link]
- Morak-Młodawska, B., Pluta, K., & Jeleń, M. (2020). Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. *Semantic Scholar*. [Link]

- Morak-Młodawska, B., & Jeleń, M. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. *Molecules*, 27(4), 1253. [\[Link\]](#)
- Morak-Młodawska, B., & Jeleń, M. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. *Molecules*, 27(4), 1253. [\[Link\]](#)
- Enamine. (n.d.). LogP / LogD shake-flask method v1.
- Popa, J., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. *ACS Medicinal Chemistry Letters*, 14(5), 629–635. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [\[Link\]](#)
- Wu, L. Y., et al. (2010). Green synthesis of 1-monosubstituted 1,2,3-triazoles via 'click chemistry' in water. *Chinese Chemical Letters*, 21(4), 395-398. [\[Link\]](#)
- Wang, T., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy. *Journal of Visualized Experiments*, (143), e58820. [\[Link\]](#)
- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. *European Journal of Pharmaceutical Sciences*, 76, 153-162. [\[Link\]](#)
- Pilarczyk, A., Kocik, M., Bąk, A., & Malarz, K. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- Morak-Młodawska, B., & Jeleń, M. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. *PMC*. [\[Link\]](#)
- Pilarczyk, A., Kocik, M., Bąk, A., & Malarz, K. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. *Pharmaceuticals*, 17(11), 1476. [\[Link\]](#)
- ResearchGate. (n.d.). Predicted LogP values for (a) thiazolo[3,2-b][1][5][7]triazoles (1a–16a)... [\[Link\]](#)
- Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. [\[Link\]](#)
- Csomor, E., et al. (2015). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods.
- Agrawal, V. K., & Shrivastava, A. (2014). QSPR Models for Predicting Lipophilicity of Triazole Derivatives. *Research Journal of Chemical Sciences*, 4(7), 1-6. [\[Link\]](#)
- Janicka, M. (2009). Quantification of Lipophilicity of 1,2,4-Triazoles Using Micellar Chromatography.
- Lombardo, F., et al. (2003). Determination of logP coefficients via a RP-HPLC column.
- Csomor, E., et al. (2015).

- ResearchGate. (n.d.). The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine... [\[Link\]](#)
- de Oliveira, A. A., et al. (2021). Computational Methods as Screening Toll for Triazole Natural Products Derivatives as Potential β -Tubulin Inhibitors for *Fusarium graminearum*. *Journal of the Brazilian Chemical Society*, 32(10), 2021-2033. [\[Link\]](#)
- Singh, G., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]
- 2. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through "Click" Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. omicsonline.org [omicsonline.org]
- 7. Lipophilicity of Drug [bocsci.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using ^{19}F NMR Spectroscopy [jove.com]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Topic: Lipophilicity Analysis of 1-Substituted 1,2,3-Triazole Systems]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094173#lipophilicity-analysis-of-1-substituted-1-2-3-triazole-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com